

Introduction: Understanding the Core Characteristics of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dimethoxybenzohydrazide**

Cat. No.: **B1302353**

[Get Quote](#)

3,4-Dimethoxybenzohydrazide, also known as veratrohydrazide, is an aromatic hydrazide that serves as a pivotal building block in the realms of medicinal chemistry and organic synthesis.^[1] Its structure, which features a benzene ring substituted with two methoxy groups and a hydrazide functional group, provides a versatile scaffold for creating more complex molecules.^[2] This compound is a key precursor in the synthesis of Schiff bases and hydrazones, classes of molecules investigated for a wide array of biological activities, including antimicrobial, anti-ulcer, and enzyme-inhibiting properties.^{[1][2][3]}

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of such a precursor is paramount. Among the most critical of these are its thermal stability and melting point. These parameters dictate everything from appropriate storage conditions and shelf-life to the design of synthetic routes and the formulation of final pharmaceutical products. This guide provides a detailed examination of the thermal behavior of **3,4-Dimethoxybenzohydrazide**, outlining the theoretical basis and practical methodologies for its characterization.

Physicochemical Profile

3,4-Dimethoxybenzohydrazide is typically a white to off-white crystalline solid under standard conditions.^{[1][2]} The presence of the polar hydrazide group and the methoxy substituents influences its solubility. It generally shows good solubility in polar organic solvents like

methanol and ethanol, but has limited solubility in water due to the hydrophobic nature of its aromatic ring.[2]

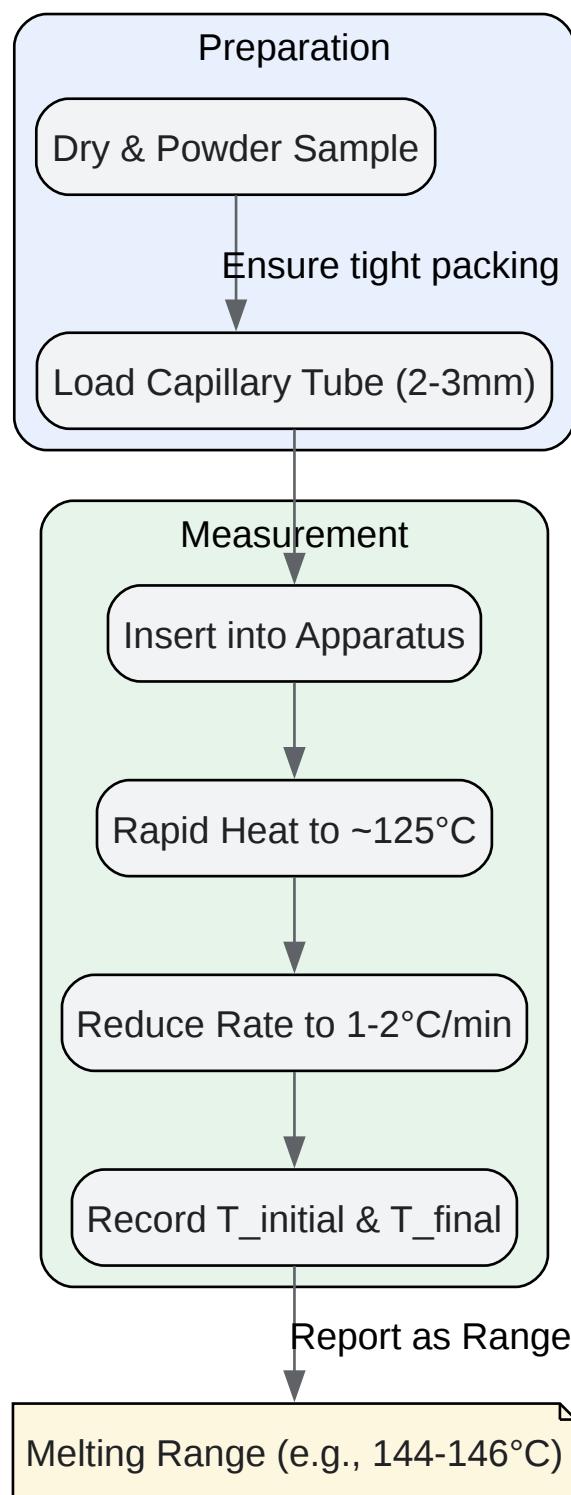
Property	Value	Source
CAS Number	41764-74-3	[2][4]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[2]
Molecular Weight	196.20 g/mol	[2]
Appearance	White to off-white crystalline solid	[1][2]
IUPAC Name	3,4-dimethoxybenzohydrazide	[2]

Melting Point: A Key Indicator of Purity and Intermolecular Forces

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides a primary indication of a compound's purity—impurities typically depress and broaden the melting range. For **3,4-Dimethoxybenzohydrazide**, the melting point is influenced by the intermolecular forces within its crystal lattice, including hydrogen bonding facilitated by the hydrazide group.[1] The methoxy groups also play a role by affecting the overall molecular packing and symmetry.[2]

The reported melting point for **3,4-Dimethoxybenzohydrazide** is in the range of 143-146°C.[1][4]

Experimental Protocol: Melting Point Determination (Capillary Method)


The determination of a sharp melting range is a standard procedure for verifying the identity and purity of a synthesized or procured compound.

Causality: The capillary method is chosen for its precision and the small sample quantity required. The gradual heating rate is crucial to ensure thermal equilibrium between the sample,

the heating block, and the thermometer, allowing for an accurate observation of the phase transition.

Step-by-Step Methodology:

- Sample Preparation: Ensure the **3,4-Dimethoxybenzohydrazide** sample is completely dry and finely powdered to allow for uniform packing.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting range.
- Observation: Approximately 15-20°C below the expected melting point (143°C), reduce the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
- Validation: A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Thermal Stability: Defining the Limits of Durability

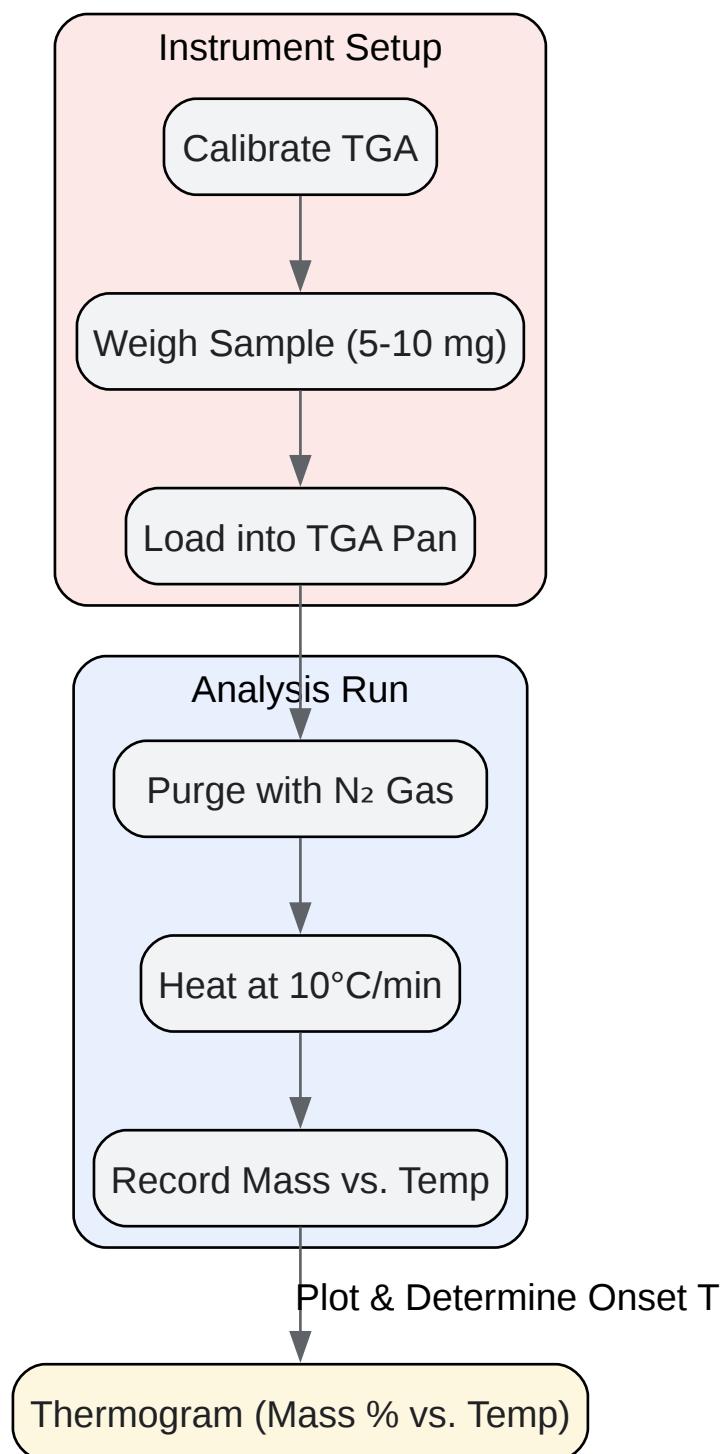
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This property is critical for establishing safe handling procedures, determining appropriate reaction conditions for further synthesis, and assessing the long-term stability of drug formulations. For hydrazide derivatives, thermal decomposition can involve complex reactions, including the cleavage of N-N, C-N, and C-C bonds.^[5]

The primary analytical techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.^{[6][7]} A TGA thermogram provides a quantitative measure of mass loss, allowing for the determination of decomposition onset temperatures and the identification of distinct degradation steps.^[8]

Expected TGA Profile for 3,4-Dimethoxybenzohydrazide:


- Initial Plateau: A stable mass region from ambient temperature up to the onset of decomposition, indicating the compound's stable temperature range.
- Decomposition Step(s): One or more sharp decreases in mass, corresponding to the loss of volatile fragments as the molecule breaks down. The temperature at the onset of this mass loss is a key indicator of thermal stability.
- Final Residue: The mass remaining at the end of the experiment, which may be minimal for a complete decomposition of an organic compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: An inert atmosphere (e.g., nitrogen) is used to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, providing a true measure of the compound's intrinsic thermal stability.

Step-by-Step Methodology:

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature using certified reference materials.
- **Sample Preparation:** Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
- **Atmosphere Control:** Place the sample in the TGA furnace and purge with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
- **Thermal Program:** Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- **Data Acquisition:** Continuously record the sample mass and temperature throughout the experiment.
- **Data Analysis:** Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is often determined from the intersection of tangents drawn from the baseline and the decomposition curve.

[Click to download full resolution via product page](#)

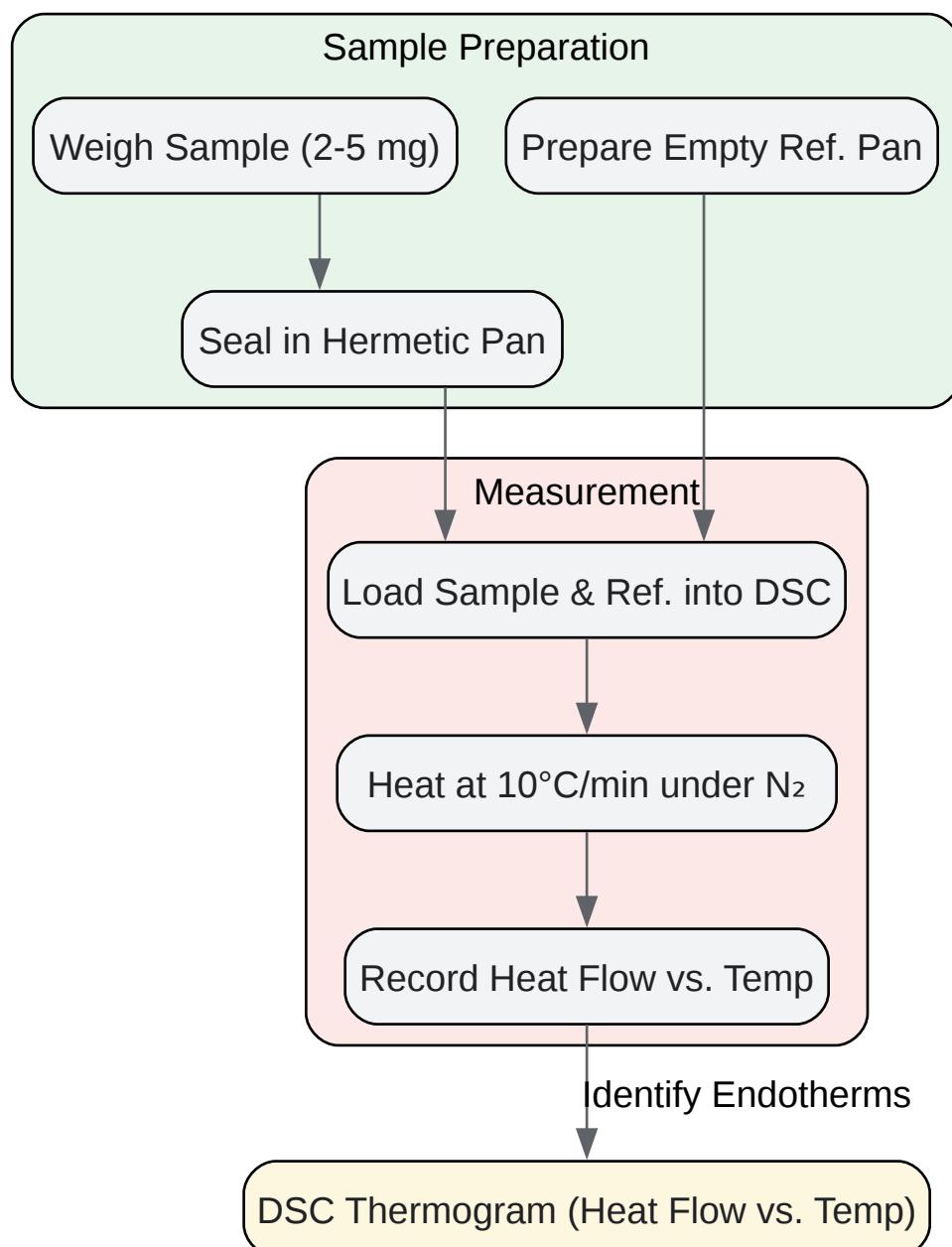
Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition.[11] A DSC thermogram plots heat flow against temperature. For **3,4-Dimethoxybenzohydrazide**, DSC can precisely determine the melting point and its associated enthalpy of fusion, as well as detect the onset of thermal decomposition, which typically appears as a broad exothermic or endothermic event at higher temperatures.

Expected DSC Profile for **3,4-Dimethoxybenzohydrazide**:

- Melting Peak: A sharp endothermic peak (heat is absorbed) corresponding to the melting of the crystalline solid. The peak temperature is often taken as the melting point.
- Decomposition: At temperatures above the melting point, a broad, often complex series of exothermic or endothermic peaks may appear, indicating decomposition.


Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: Hermetically sealed aluminum pans are used to contain the sample and prevent mass loss due to sublimation before melting, ensuring an accurate measurement of the heat flow associated with the phase transition.

Step-by-Step Methodology:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
- Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC pan (e.g., aluminum).
- Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
- Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).

- Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) through its expected melting and decomposition range.
- Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak temperature of the endotherm corresponding to melting.

[Click to download full resolution via product page](#)

Caption: Workflow for Differential Scanning Calorimetry.

Synthesis and Practical Implications

The typical synthesis of **3,4-Dimethoxybenzohydrazide** involves a two-step process: first, the esterification of 3,4-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting ester using hydrazine hydrate.^[3] Knowledge of the product's thermal properties is crucial for this process. The melting point serves as a key checkpoint for purity after recrystallization. The thermal stability data ensures that reaction and purification temperatures (e.g., during solvent removal) remain well below the decomposition threshold to prevent degradation and maximize yield.

For its application in:

- Drug Development: Thermal stability data is essential for formulation studies, predicting shelf-life, and ensuring the compound can withstand processing steps like milling, granulation, and heat sterilization.
- Organic Synthesis: As a reagent, its stability dictates the maximum allowable temperature for reactions in which it participates, preventing the formation of unwanted byproducts.^[2]
- Material Science: When used as a ligand or precursor, its thermal decomposition profile is critical for designing materials that require high-temperature processing.^[2]

Conclusion

3,4-Dimethoxybenzohydrazide is a valuable chemical intermediate with a well-defined melting point in the range of 143-146°C. While specific decomposition data requires experimental determination via TGA and DSC, its benzohydrazide structure suggests it possesses moderate thermal stability, suitable for a variety of applications in controlled laboratory and industrial settings. The rigorous characterization of these thermal properties using the standardized protocols outlined in this guide is a non-negotiable step in ensuring the quality, safety, and efficacy of its use in research, drug development, and material science.

References

- Ligand-based design and synthesis of N'-Benzylidene-**3,4-dimethoxybenzohydrazide** derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. National Institutes of Health (NIH). [\[Link\]](#)
- 3,4,5-Trimethoxybenzohydrazide (3291-03-0). Chemchart. [\[Link\]](#)
- 3,4,5-Trimethoxybenzohydrazide. CAS Common Chemistry. [\[Link\]](#)
- Dynamic differential scanning calorimetry (DSC) curves obtained at the... ResearchGate. [\[Link\]](#)
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [\[Link\]](#)
- Thermogravimetric analysis (TGA). Chemistry LibreTexts. [\[Link\]](#)
- Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. [\[Link\]](#)
- Differential Scanning Calorimetry – DSC 3500 Sirius. NETZSCH Analyzing & Testing. [\[Link\]](#)
- Thermogravimetric Analysis. Unknown Source. [\[Link\]](#)
- (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. [\[Link\]](#)
- The synthesis route of the title compound; (i) 2 eq. of... ResearchGate. [\[Link\]](#)
- TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min $^{-1}$. ResearchGate. [\[Link\]](#)
- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. ResearchGate. [\[Link\]](#)
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [\[Link\]](#)

- Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [\[Link\]](#)
- 3,4-Dihydroxybenzohydrazide | C7H8N2O3 | CID 586300. PubChem. [\[Link\]](#)
- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. [\[Link\]](#)
- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [\[Link\]](#)
- Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). RSC Publishing. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Buy 3,4-Dimethoxybenzohydrazide | 41764-74-3 [smolecule.com]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-DIMETHOXYBENZHYDRAZIDE CAS#: 41764-74-3 [m.chemicalbook.com]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. etamu.edu [etamu.edu]
- 8. youtube.com [youtube.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Understanding the Core Characteristics of a Versatile Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302353#thermal-stability-and-melting-point-of-3-4-dimethoxybenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com